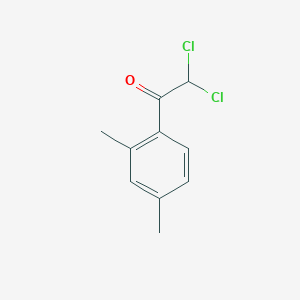

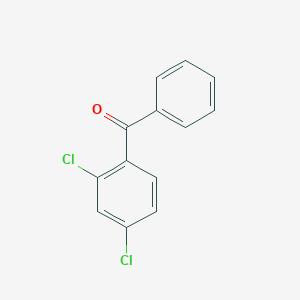

2,4-Dichlorobenzophenone

Vue d'ensemble

Description

Synthesis Analysis

2,4-Dichlorobenzophenone can be synthesized through a variety of chemical routes. A notable method involves the Friedel-Crafts acylation of chlorobenzene with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the carbonyl group onto the benzene ring, subsequently yielding the dichlorobenzophenone structure. This process is highlighted by its efficiency and the high purity of the product obtained under optimized conditions (Pinkus, Ma, Meng, & Chang, 2004).

Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzophenone has been extensively characterized by various analytical techniques, including NMR, IR, and Mass Spectrometry. These studies reveal detailed information about the electronic and spatial configuration of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. For instance, the characterization of 4-amino-4'-chlorobenzophenone, a derivative of 2,4-Dichlorobenzophenone, provided insights into the molecular structure and potential reactivity pathways of similar compounds (Wang & Huang, 2004).

Applications De Recherche Scientifique

Polymerization Applications : Nickel-catalyzed polymerization of isomeric dichlorobenzophenones leads to the production of highly crystallized poly(4,4′-benzophenone) and soluble poly(2,5-benzophenone), indicating potential applications in creating diverse heterocyclic and phenyl-based homo- and copolymers (Phillips, Sheares, Samulski, & DeSimone, 1994).

Medical Research : In medical research, 2,4′-dichlorobenzophenone was found to have no significant effect on the course of tuberculosis, unlike 4,4′-diaminodiphenylsulfone, which combats the disease effectively (Feldman, Hinshaw, & Moses, 1943).

Crystal Structure Analysis : The crystal structure of 4,4'-dichlorobenzophenone at 140 K reveals insights into phase transitions and provides a model for studying energetic stability (Zúñiga & Criado, 1995).

Chemical Reactivity and Structure Studies : Studies on various dichlorobenzophenone derivatives like 3,4-dichlorobenzophenone and 2,6-bis(2,4-dichlorobenzylidene)cyclohexanone provide insights into their chemical reactivity, structural properties, and potential applications in various chemical processes (Prasad et al., 2015); (Guo, Liu, & Jian, 2008).

Environmental and Health Concerns : Research suggests that exposure to 2,4-D (a related compound) may cause cancer in humans, though this is still uncertain and requires further investigation (Ibrahim et al., 1991).

Chemical Synthesis : The synthesis and properties of compounds like 4,4' dichlorobenzophenone provide insights into their thermal behavior and potential applications in materials science (Schneider, Wolfenson, & Brunetti, 1992).

Catalysis and Organic Synthesis : 4,4′-Dichlorobenzophenone can be synthesized with high yield and low toxicity through selective benzoylation of chlorobenzene over zeolite H-beta, indicating its potential in organic synthesis and catalysis applications (Venkatesan et al., 2001).

Mécanisme D'action

Target of Action

It is known that many benzophenone derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities .

Mode of Action

Benzophenone derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Benzophenone derivatives are known to interact with inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Pharmacokinetics

The compound’s molecular weight of 251108 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Benzophenone derivatives are known to exhibit anti-inflammatory effects .

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTYTTRXESKBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173531 | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzophenone | |

CAS RN |

19811-05-3 | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19811-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019811053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4-dichlorobenzophenone behave in Friedel-Crafts reactions with dichlorobenzenes?

A1: Research on the Friedel-Crafts benzoylation of dichlorobenzenes using 2,4-dichlorobenzophenone as a reagent reveals interesting reactivity patterns. [] In these reactions, the position of the chlorine atoms on the dichlorobenzene ring influences both the reactivity and the major product formed. For instance, when reacting with m-dichlorobenzene, 2,4-dichlorobenzophenone primarily yields 2,4-dichlorobenzophenone, while with p-dichlorobenzene, it mainly forms 2,5-dichlorobenzophenone. []

Q2: Are there any chromatographic methods suitable for separating 2,4-dichlorobenzophenone from its isomers?

A2: Yes, researchers have successfully employed both continuous development thin-layer chromatography (TLC) on silica gel and conventional reversed-phase TLC to separate 2,4-dichlorobenzophenone from its isomers, particularly 2,2'-dichlorobenzophenone and 2,3'-dichlorobenzophenone. [] These methods provide effective separation and allow for the detection of even small amounts (1%) of these isomers. []

Q3: What is the role of 2,4-dichlorobenzophenone in the synthesis of star-type graft copolymers?

A3: 2,4-Dichlorobenzophenone serves as a crucial building block in the synthesis of polystyrene ketone, a precursor to star-type graft copolymers. [] Reacting 2,4-dichlorobenzophenone with one-ended living polystyrene results in a polystyrene chain with a centrally located benzophenone unit. [] This modified polystyrene, when treated with potassium, forms reactive intermediates that can initiate the polymerization of methyl methacrylate, ultimately leading to the formation of star-type graft copolymers. []

Q4: Has 2,4-dichlorobenzophenone been investigated for any biological activity, and if so, what were the findings?

A4: Interestingly, while 4,4′-diaminodiphenylsulfone demonstrated significant inhibitory effects on experimental tuberculosis in guinea pigs, 2,4-dichlorobenzophenone did not show any beneficial impact on the disease progression in a comparative study. [] Despite showing some promising bacteriostatic properties in vitro against Mycobacterium tuberculosis, the compound failed to translate this activity to in vivo settings. []

Q5: Can 2,4-dichlorobenzophenone be generated as a product from the photodegradation of other compounds?

A5: Yes, 2,4-dichlorobenzophenone has been identified as one of the photodegradation products of the fungicide fenarimol. [] When exposed to UV light (λ ≥ 250 nm) in an aqueous isopropanol solution, fenarimol degrades, yielding 2,4-dichlorobenzophenone alongside other products like p-chlorobenzoic acid and o-chlorobenzoic acid. [] This highlights the potential environmental fate of certain chemicals and the formation of potentially more persistent compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.